dBRD9

PROTAC Targeted Protein Degradation BRD9

Researchers face off-target confounding with less-characterized BRD9 degraders. dBRD9 solves this as the gold-standard selective BRD9 PROTAC, validated by quantitative proteomics to degrade only BRD9 among 7,326 quantified proteins. - Degradation IC50 of 56.6 nM in MOLM-13 cells; no BRD7 or BRD4 degradation at up to 5 µM. - 10- to 100-fold enhanced antiproliferative activity vs. matched inhibitors in AML models. - Sourced with ≥98% HPLC purity, stable at -20°C, shipped under blue ice for global delivery.

Molecular Formula C40H45N7O10
Molecular Weight 783.84
CAS No. 2170679-45-3
Cat. No. B606983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedBRD9
CAS2170679-45-3
SynonymsdBRD-9;  dBRD 9;  dBRD9
Molecular FormulaC40H45N7O10
Molecular Weight783.84
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC
InChIInChI=1S/C40H45N7O10/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50)
InChIKeyAIOCFZJGGGEWDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

dBRD9: Selective BRD9 PROTAC Degrader


dBRD9 (CAS 2170679-45-3) is a heterobifunctional PROTAC (PROteolysis TArgeting Chimera) degrader that selectively targets the bromodomain-containing protein BRD9 for ubiquitination and proteasomal degradation [1]. It is composed of the BRD9 inhibitor BI-7273 conjugated via a PEG linker to the cereblon E3 ubiquitin ligase ligand pomalidomide . As a first-generation BRD9 degrader, dBRD9 has established itself as a benchmark chemical probe for studying ncBAF (non-canonical BAF) chromatin remodeling complex biology and for validating BRD9 as a therapeutic target in acute myeloid leukemia (AML) and synovial sarcoma [2].

dBRD9: Why Generic Substitution Fails


BRD9-targeting compounds exhibit distinct pharmacological profiles driven by their mechanism of action. Small-molecule BRD9 inhibitors (e.g., BI-7273, BI-9564) block the acetyl-lysine binding pocket but preserve BRD9 protein expression, limiting their cellular potency [1]. In contrast, PROTAC degraders like dBRD9 eliminate the entire BRD9 protein, achieving 10- to 100-fold enhanced antiproliferative activity relative to matched inhibitors [2]. Among BRD9 PROTACs, selectivity profiles diverge sharply: VHL-based VZ185 degrades both BRD9 and its homolog BRD7 (dual degrader), while dBRD9-A (a structural analog) exhibits CRBN-dependent neo-substrate degradation of off-targets including IKZF1/3 [3]. dBRD9, validated by quantitative proteomics as degrading only BRD9 among 7,326 quantified proteins, remains the gold-standard selective chemical probe [4]. These mechanistic and selectivity differences preclude generic substitution without altering experimental outcomes.

dBRD9 Differentiation Evidence


Degradation Potency vs BRD9 Inhibitor

dBRD9 exhibits markedly enhanced cellular potency compared to its parental BRD9-binding ligand (BI-7273). In MOLM-13 acute myeloid leukemia cells, dBRD9 induces BRD9 degradation with an IC50 of 56.6 nM, while the matched inhibitor BI-7273 has a biochemical BRD9 binding IC50 of 19 nM but fails to achieve comparable antiproliferative effects [1]. The original characterization study reports that dBRD9 and related degraders demonstrate 10- to 100-fold enhanced potency over parental ligands in cellular models of AML [2]. This enhanced potency stems from the catalytic mechanism of PROTAC-mediated degradation, where a single dBRD9 molecule can induce ubiquitination and degradation of multiple BRD9 protein copies, unlike inhibitors that operate with 1:1 stoichiometric binding.

PROTAC Targeted Protein Degradation BRD9 Epigenetics Acute Myeloid Leukemia

Paralog Selectivity Over BRD7 and BRD4

dBRD9 demonstrates high paralog selectivity for BRD9 over the structurally homologous bromodomain proteins BRD7 and BRD4. In MOLM-13 cells treated with dBRD9 at concentrations up to 5 μM (approximately 90-fold above its degradation IC50), no significant degradation of BRD4 or BRD7 is observed . This contrasts sharply with VHL-based PROTAC VZ185, which acts as a dual degrader with DC50 values of 1.8 nM for BRD9 and 4.5 nM for BRD7 [1]. The selectivity of dBRD9 for BRD9 over BRD7 has been independently validated in direct comparative studies where VZ185 degrades BRD7 in HEK293 cells while dBRD9 does not [2]. BromoScan profiling at 1 μM confirms no significant off-target bromodomain binding, with BRD4 binding >50 μM [3].

Selectivity Profiling BRD7 BRD4 ncBAF Complex Chemical Probe

Proteome-Wide Degradation Selectivity

Quantitative mass spectrometry-based proteomics establishes dBRD9 as an exceptionally selective degrader. In MOLM-13 cells, dBRD9 treatment (100 nM, 2 hours) results in BRD9 being the only significantly downregulated protein among 7,326 quantified proteins, with 99% of proteins differing less than 0.30-fold between treatments [1]. However, dBRD9 does degrade IKZF family transcription factors (IKZF1/3), a known CRBN neo-substrate liability common to IMiD-based PROTACs [2]. In contrast, the structurally related analog dBRD9-A exhibits broader neo-substrate degradation that required a 'degron blocking' strategy to improve selectivity [3]. This proteomics dataset provides quantitative confidence that phenotypic effects observed with dBRD9 treatment are predominantly attributable to BRD9 loss, not off-target protein degradation.

Quantitative Proteomics Neo-Substrate IKZF1/3 CRBN Selectivity

Antiproliferative Efficacy in AML Models

dBRD9 exhibits robust antiproliferative activity in BRD9-dependent cancer cell lines. In MOLM-13 and EOL-1 acute myeloid leukemia cells, 7-day treatment with dBRD9 produces significant growth inhibition . Direct comparison studies in synovial sarcoma models show that both dBRD9 and the analog dBRD9-A reduce BRD9 expression, with dBRD9-A demonstrating near-complete degradation at nanomolar concentrations (>90% degradation at 100 nM within 6 hours in HS-SY-II and SYO1 cells) and inhibiting tumor progression in xenograft models [1]. While dBRD9-A has been more extensively profiled in vivo, dBRD9 remains the benchmark tool compound for in vitro mechanistic studies due to its well-characterized selectivity profile . A 2025 study using dBRD9 as a reference compound demonstrated that novel triazoloquinoxaline-based PROTACs achieved superior antiproliferative effects in U937 AML cells, reinforcing dBRD9's role as a benchmark comparator [2].

Acute Myeloid Leukemia Antiproliferative EOL-1 MOLM-13 Synovial Sarcoma

dBRD9 Application Scenarios


AML Dependency Mapping & Synthetic Lethality

dBRD9 is optimally deployed for BRD9 dependency mapping in AML cell lines including MOLM-13, EOL-1, and MV4-11, where BRD9 degradation produces potent antiproliferative effects . Its well-characterized degradation IC50 (56.6 nM) and proteomics-validated selectivity (only BRD9 degraded among 7,326 quantified proteins) enable unambiguous attribution of phenotypic outcomes to BRD9 loss, essential for synthetic lethality screens and CRISPR validation studies [1].

ncBAF Complex Functional Dissection

Researchers investigating the non-canonical BAF (ncBAF) chromatin remodeling complex can utilize dBRD9 to specifically ablate BRD9 while sparing the homologous ncBAF subunit BRD7 [2]. This paralog selectivity (no BRD7 degradation at concentrations up to 5 μM) is critical for dissecting BRD9-specific versus BRD7-redundant functions in transcriptional regulation and chromatin accessibility . dBRD9's performance as a benchmark comparator in recent ncBAF studies reinforces its utility as a reference tool [3].

PROTAC Benchmarking & Chemical Probe Validation

dBRD9 serves as the established benchmark compound for validating new BRD9-targeting degraders and PROTAC optimization campaigns. Its quantitative degradation parameters (IC50 = 56.6 nM, DC50 benchmarks) and selectivity profile provide a standardized reference point for head-to-head comparisons [4]. Recent literature demonstrates dBRD9's continued use as a comparator in studies of novel BRD9 PROTACs, including triazoloquinoxaline-based degraders and orally bioavailable candidates [5].

Proteomics-Selective BRD9 Studies

For experiments where off-target protein degradation could confound mechanistic interpretation, dBRD9's proteomics-validated selectivity profile offers distinct procurement advantage over less-characterized BRD9 degraders [6]. Quantitative proteomics confirms that beyond the known CRBN neo-substrates IKZF1/3, BRD9 is the only significantly depleted protein among 7,326 quantified proteins . This level of characterization is essential for studies involving global proteomics readouts, phosphoproteomics, or transcriptomics where false-positive signals from off-target degradation could lead to erroneous conclusions [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for dBRD9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.